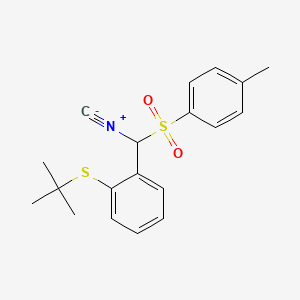

Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone

Description

Properties

IUPAC Name |

1-tert-butylsulfanyl-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S2/c1-14-10-12-15(13-11-14)24(21,22)18(20-5)16-8-6-7-9-17(16)23-19(2,3)4/h6-13,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVZNHJPGJZCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401136109 | |

| Record name | 1-[(1,1-Dimethylethyl)thio]-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029104-30-0 | |

| Record name | 1-[(1,1-Dimethylethyl)thio]-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029104-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1,1-Dimethylethyl)thio]-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation via Sulfonyl Halides

A common method involves reacting a methylphenyl sulfide with a sulfonyl chloride under basic conditions. For example:

Conditions :

Oxidation of Sulfides

Alternative protocols oxidize sulfides to sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA):

Conditions :

Introduction of the 2-tert-Butylsulphanylphenyl Group

Nucleophilic Aromatic Substitution

The tert-butylsulphanyl group is introduced via reaction of a bromo- or chlorophenyl intermediate with tert-butylthiol:

Conditions :

Palladium-Catalyzed Coupling

Cross-coupling using Pd catalysts enables C–S bond formation:

Conditions :

Isocyanide Formation

Dehydration of Formamides

The isocyano group is introduced via dehydration of a formamide precursor using trichlorophosphate (POCl₃):

Conditions :

Hoffman Elimination

Alternative routes employ Hoffman degradation of primary amines:

Challenges : Requires stringent moisture-free conditions to prevent hydrolysis.

Integrated Synthesis Protocols

Route A: Stepwise Assembly

Route B: Convergent Approach

-

Modular Coupling : Pre-form 2-tert-butylsulphanylphenyl sulfone via Pd-catalyzed coupling.

-

Isocyanide Introduction : Direct formamide dehydration on the coupled product.

Advantages : Higher functional group tolerance; fewer purification steps.

Optimization and Challenges

-

Steric Hindrance : The tert-butyl group slows nucleophilic substitutions; elevated temperatures (≥70°C) mitigate this.

-

Isocyanide Stability : Requires anhydrous conditions and inert atmosphere (N₂/Ar).

-

Byproduct Formation : Over-oxidation of sulfides or premature hydrolysis of isocyanides necessitates careful stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone undergoes various types of chemical reactions, including:

Oxidation: The sulphone group can be further oxidized to form sulfoxides or other higher oxidation states.

Reduction: The compound can be reduced to form corresponding sulfides or other reduced forms.

Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or alcohols under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulphone group can yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone has several notable applications in scientific research:

- Organic Synthesis :

-

Medicinal Chemistry :

- The compound's unique structure may provide insights into the development of new pharmaceuticals. Its potential as a lead compound for drugs targeting specific biological pathways is under investigation. The presence of the isocyanide group may enhance biological activity by facilitating interactions with biological targets .

- Material Science :

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of isocyano compounds can exhibit significant biological activity. For instance, studies have shown that isocyano compounds can act as inhibitors of specific enzymes involved in disease pathways, suggesting that this compound could be a candidate for further exploration in drug development .

Case Study 2: Multicomponent Reactions

In a study focusing on Ugi reactions, researchers utilized isocyanides to create complex amides and other nitrogen-containing compounds. The versatility of this compound in forming diverse chemical entities was highlighted, showcasing its potential in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone involves its interaction with specific molecular targets and pathways. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The sulphone group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

- Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone

- Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulfide

- Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulfoxide

Uniqueness

This compound is unique due to the presence of both the isocyano and sulphone groups, which confer distinct chemical properties and reactivity.

Biological Activity

Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone, with the CAS number 1029104-30-0, is a compound characterized by its unique isocyano and sulphone functional groups. Its molecular formula is C19H21NO2S2, and it has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

- Molecular Weight : 359.5 g/mol

- Molecular Structure : The compound features a sulphone group attached to a phenyl ring that includes an isocyano group, providing it with distinct reactivity profiles.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isocyano group can act as a nucleophile or electrophile, facilitating covalent bonding with proteins or enzymes. The sulphone moiety may participate in redox reactions, influencing the compound's reactivity and stability within biological systems.

Biological Activity Overview

Research indicates that compounds containing isocyano and sulphone groups exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that isocyanides can possess antibacterial properties, potentially inhibiting the growth of various pathogens.

- Antitumor Properties : Compounds similar to this compound have shown promise in cancer research, demonstrating the ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in therapeutic applications.

Case Studies and Research Findings

- Antibacterial Activity : A study examined the antibacterial effects of various isocyanides, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

- Anticancer Effects : In vitro assays demonstrated that related compounds could inhibit cell proliferation in several cancer cell lines, with mechanisms involving cell cycle arrest and induction of apoptosis .

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound could effectively inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended analytical methods for quantifying Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone in mixed-phase systems?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is a robust method for quantification. A validated protocol involves using a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) as the mobile phase, calibrated against a reference standard . System suitability tests (e.g., retention time consistency, peak symmetry) must precede sample analysis to ensure reproducibility.

Q. How can researchers design a synthesis pathway for this compound while minimizing sulfur-based byproducts?

Methodological Answer: Employ stepwise sulfonation and isocyanation under inert conditions (e.g., nitrogen atmosphere) to control side reactions. Intermediate purification via membrane separation technologies (e.g., nanofiltration) can isolate the target compound from sulfur-containing impurities. Reaction progress should be monitored using FTIR to track functional group evolution .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) for unambiguous assignment of the isocyano and sulphonyl groups. X-ray crystallography may resolve steric effects from the tert-butylsulphanyl moiety .

Advanced Research Questions

Q. How can contradictions in reactivity data for this compound be resolved when studying its surface adsorption behavior?

Methodological Answer: Contradictions often arise from differences in surface morphology or experimental conditions. Use microspectroscopic imaging (e.g., AFM-IR) to correlate adsorption patterns with surface heterogeneity. Replicate experiments under controlled humidity and temperature, and apply kinetic modeling (e.g., Langmuir isotherm) to isolate thermodynamic vs. kinetic contributions .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological membranes?

Methodological Answer: Molecular dynamics (MD) simulations based on density functional theory (DFT) can predict membrane permeability. Pair these with experimental data from fluorescence quenching assays to validate interactions with lipid bilayers. Theoretical models should account for the compound’s amphiphilic nature and steric hindrance from the tert-butyl group .

Q. How can researchers optimize catalytic applications of this compound in non-automotive combustion systems?

Methodological Answer: Design bench-scale combustion experiments with in situ gas chromatography (GC-MS) to track decomposition products. Use process simulation software (e.g., Aspen Plus) to model reaction pathways and identify optimal temperature/pressure conditions. Compare results with computational studies (e.g., transition state theory) to refine catalytic mechanisms .

Data Contradiction and Validation

Q. What strategies address discrepancies in reported stability profiles of this compound under oxidative conditions?

Methodological Answer: Discrepancies may stem from varying oxidant concentrations or solvent polarity. Conduct accelerated stability studies using differential scanning calorimetry (DSC) and HPLC-UV to quantify degradation products. Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways and validate findings against peer-reviewed datasets .

Methodological Integration

Q. How can traditional field research methods be adapted to study environmental fate of this compound?

Methodological Answer: Combine field sampling (e.g., soil/water matrices near industrial sites) with cabinet methods like batch sorption experiments. Use isotopic labeling (e.g., ¹⁴C-tagged compound) to trace biodegradation pathways. Integrate geospatial data to contextualize environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.